4-(oxan-4-ylmethoxy)pyridine
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Overview
Description
4-(oxan-4-ylmethoxy)pyridine is an organic compound that features a pyridine ring substituted with a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxan-4-ylmethoxy)pyridine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(oxan-4-ylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
4-(oxan-4-ylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(oxan-4-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
- N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Uniqueness
4-(oxan-4-ylmethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(oxan-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
XYJHRAOZIYXIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CC=NC=C2 |
Origin of Product |
United States |
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